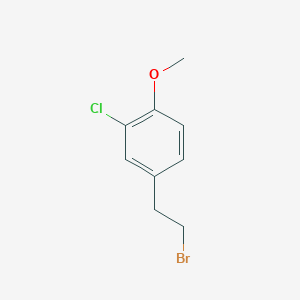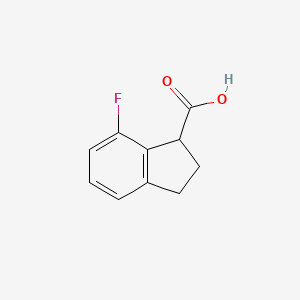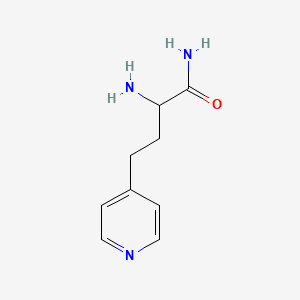
1-(3,4,5-Trifluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trifluorobenzyl)piperazine is an organic compound that consists of a piperazine ring substituted with a trifluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorobenzyl)piperazine can be synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4,5-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluorobenzyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the trifluorobenzyl moiety.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trifluorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-(3-Fluorobenzyl)piperazine
- 1-(4-Trifluoromethyl)benzylpiperazine
- 1-(3,4-Difluorobenzyl)piperazine
Comparison: 1-(3,4,5-Trifluorobenzyl)piperazine is unique due to the presence of three fluorine atoms on the benzyl group, which significantly influences its chemical and biological properties. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced lipophilicity and potentially greater biological activity. The trifluorobenzyl group also imparts increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[(3,4,5-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-9-5-8(6-10(13)11(9)14)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
Clave InChI |
PDBQPZLYQTVSRF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


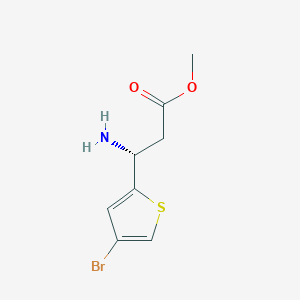
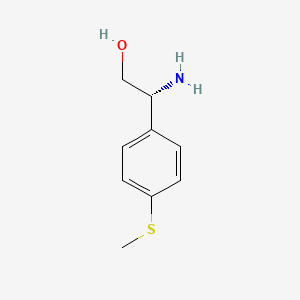
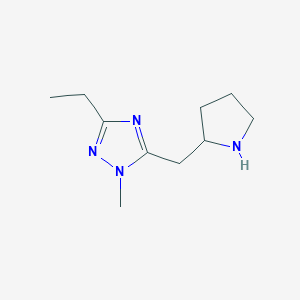
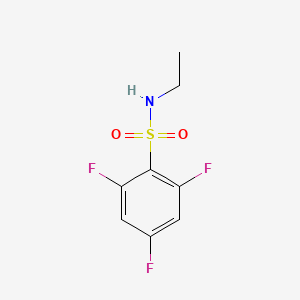
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
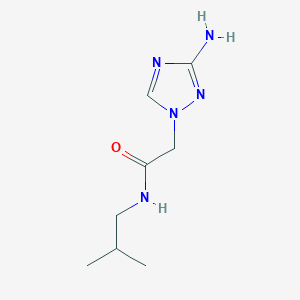
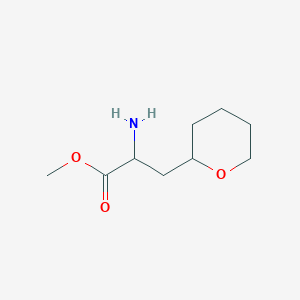
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
